Sporothriolide
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Overview
Description
Sporothriolide is a bioactive compound produced by certain fungi, particularly those belonging to the genus Hypoxylon. It is a member of the furofurandione family and is known for its potent antifungal and cytotoxic properties
Mechanism of Action
Target of Action
Sporothriolide is a secondary metabolite produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .
Mode of Action
It is known that this compound is derived from non-enzymatic diels–alder cycloaddition of 1 and trienylfuranol a 7 during the fermentation and extraction process . This suggests that this compound may interact with its targets through a similar mechanism, potentially disrupting normal cellular processes in fungi.
Biochemical Pathways
The biosynthetic pathway of this compound involves the production of a dedicated decanoic acid by fungal FAS proteins, which is then reacted with oxaloacetate by a citrate synthase to give an octanyl citrate. This is then dehydrated to give octanyl aconitate and decarboxylated to the first observable intermediate, octanyl itaconic acid . This pathway originates in fatty acid biosynthesis .
Result of Action
This compound is known to have potent antifungal properties . It is also proposed to be a Diels Alder adduct of the furofurandione this compound 1, which possesses potent cytotoxicity against human cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may include disruption of fungal cellular processes and cytotoxic effects on cancer cells.
Action Environment
The action of this compound is likely influenced by environmental factors during the fermentation and extraction process . .
Biochemical Analysis
Biochemical Properties
Sporothriolide interacts with various biomolecules in biochemical reactions. The biosynthetic gene cluster of this compound was identified from three producing ascomycetes . Genes encoding a fatty acid synthase subunit and a citrate synthase were found to be crucial for the production of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is active against plant pathogenic fungi and certain algae, but not against bacteria like B. megaterium and E. coli . It inhibits mycelial growth of the plant pathogenic fungus R. solani .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fatty acid synthase and citrate synthase . The sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of this compound and trienylfuranol A 7 during the fermentation and extraction process .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The production of this compound and sporochartine was lost when genes encoding a fatty acid synthase subunit and a citrate synthase were simultaneously knocked out .
Metabolic Pathways
This compound is involved in a new fungal biosynthetic pathway originating in fatty acid biosynthesis . The pathway involves the interaction of this compound with a fatty acid synthase subunit and a citrate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of sporothriolide has been achieved through a seven-step process starting from commercially available β,γ-unsaturated carboxylic acid . Key steps in this synthesis include:
Diastereoselective Michael Addition: A chiral oxazolidinone derivative is added to a nitro olefin.
Aromatic Ring Utilization: The aromatic ring is used as a masked carboxylic acid functionality.
Base-Promoted Elimination: Nitrous acid is eliminated to install the α-methylene lactone unit of this compound in the final step.
Industrial Production Methods
Industrial production of this compound involves the fermentation of fungi such as Hypoxylon monticulosum. The biosynthetic gene cluster responsible for this compound production has been identified, and heterologous expression in Aspergillus oryzae has been used to produce intermediates and delineate the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions
Sporothriolide undergoes several types of chemical reactions, including:
Diels-Alder Cycloaddition: Non-enzymatic Diels-Alder cycloaddition with trienylfuranol A during fermentation and extraction.
Oxidation and Reduction: Involves oxidative processing of early alkyl citrate intermediates.
Common Reagents and Conditions
Reagents: Chiral oxazolidinone derivatives, nitro olefins, aromatic rings.
Conditions: Base-promoted elimination, diastereoselective Michael addition.
Major Products
The major products formed from these reactions include this compound itself and its derivatives such as sporothric acid, isosporothric acid, and dihydroisosporothric acid .
Scientific Research Applications
Sporothriolide has a wide range of scientific research applications:
Comparison with Similar Compounds
Sporothriolide is unique compared to other similar compounds due to its specific biosynthetic pathway and potent biological activities. Similar compounds include:
Piliformic Acid: Another fungal metabolite with antifungal properties.
Tyromycin: Known for its cytotoxic activity.
Byssochlamic Acid: A cyclic maleidride with biological activities.
These compounds share some structural similarities with this compound but differ in their biosynthetic origins and specific biological activities.
Properties
CAS No. |
154799-92-5 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI Key |
AENZSPQGLJVLND-VWYCJHECSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
SMILES |
CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |
Canonical SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
154799-92-5 | |
Synonyms |
6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sporothriolide and where is it found?
A1: this compound is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]
Q2: Which fungi are known to produce this compound?
A2: this compound production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other this compound-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into the chemical structure and properties of this compound from the original research articles would be necessary to provide this information.
Q4: What is the chemical structure of this compound?
A4: this compound belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of this compound, highlighting key structural features and methods for their construction. [, , , , , , , ]
Q5: How is this compound biosynthesized?
A5: Research suggests that this compound biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of this compound production. []
Q6: Are there any known derivatives of this compound?
A6: Yes, several this compound derivatives have been identified. These include:
- Sporothric acid []
- Isosporothric acid []
- Dihydroisosporothric acid []
- Sporothioethers A and B []
- A deoxy analogue of sporothric acid []
- A novel compound combining this compound and trienylfuranol A moieties []
Q7: What are Sporochartines, and how are they related to this compound?
A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of this compound-producing fungi. []
Q8: Have any synthetic routes for this compound been developed?
A8: Yes, several total syntheses of this compound have been reported, employing various strategies such as:
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